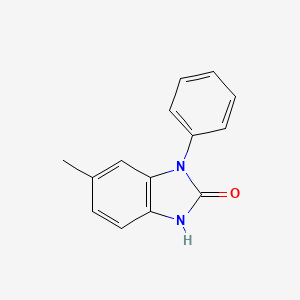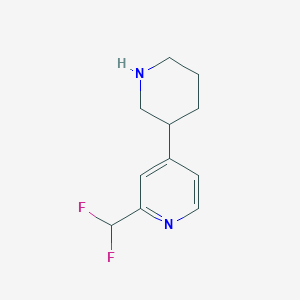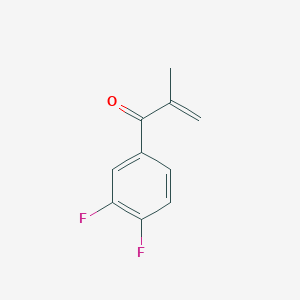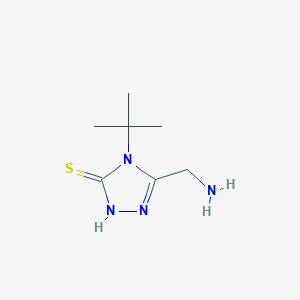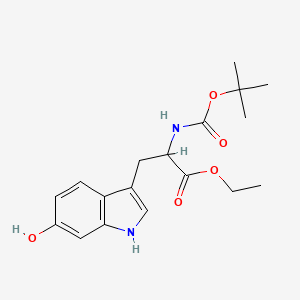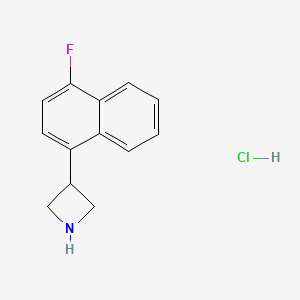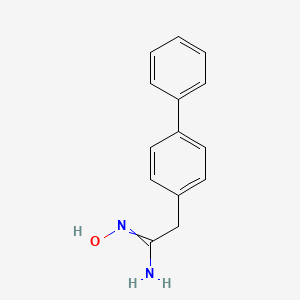
2-(Dichloromethyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dichloromethyl)thiophene is an organic compound with the molecular formula C₅H₄Cl₂S. It is a derivative of thiophene, a five-membered aromatic heterocycle containing sulfur. Thiophene and its derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dichloromethyl)thiophene typically involves the chloromethylation of thiophene. One common method is the reaction of thiophene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . This reaction proceeds under mild conditions and yields the desired product with good efficiency.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chloromethylation process .
Análisis De Reacciones Químicas
Types of Reactions
2-(Dichloromethyl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.
Substitution: The dichloromethyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or copper(I) iodide.
Major Products
The major products formed from these reactions include thiophene derivatives with various functional groups, such as 2-(hydroxymethyl)thiophene, 2-(aminomethyl)thiophene, and 2-(methyl)thiophene .
Aplicaciones Científicas De Investigación
2-(Dichloromethyl)thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for anti-inflammatory and analgesic drugs.
Mecanismo De Acción
The mechanism of action of 2-(Dichloromethyl)thiophene involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. The compound’s ability to modulate these enzymes makes it a potential candidate for anti-inflammatory drugs .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Chloromethyl)thiophene
- 2-(Bromomethyl)thiophene
- 2-(Hydroxymethyl)thiophene
Uniqueness
2-(Dichloromethyl)thiophene is unique due to its dichloromethyl group, which imparts distinct chemical reactivity compared to its mono-substituted counterparts.
Propiedades
Número CAS |
36953-55-6 |
|---|---|
Fórmula molecular |
C5H4Cl2S |
Peso molecular |
167.06 g/mol |
Nombre IUPAC |
2-(dichloromethyl)thiophene |
InChI |
InChI=1S/C5H4Cl2S/c6-5(7)4-2-1-3-8-4/h1-3,5H |
Clave InChI |
DRNCSQASKNFBRF-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








